[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone MK0812 has been used in trials studying the treatment of Relapsing-Remitting Multiple Sclerosis.
Brand Name: Vulcanchem
CAS No.: 624733-88-6
VCID: VC0535602
InChI: InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
SMILES: CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Molecular Formula: C24H34F3N3O3
Molecular Weight: 469.5 g/mol

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone

CAS No.: 624733-88-6

Cat. No.: VC0535602

Molecular Formula: C24H34F3N3O3

Molecular Weight: 469.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

[(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone - 624733-88-6

Specification

CAS No. 624733-88-6
Molecular Formula C24H34F3N3O3
Molecular Weight 469.5 g/mol
IUPAC Name [(1S,3R)-3-[[(3S,4S)-3-methoxyoxan-4-yl]amino]-1-propan-2-ylcyclopentyl]-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]methanone
Standard InChI InChI=1S/C24H34F3N3O3/c1-15(2)23(7-4-18(11-23)29-20-6-9-33-14-21(20)32-3)22(31)30-8-5-19-16(13-30)10-17(12-28-19)24(25,26)27/h10,12,15,18,20-21,29H,4-9,11,13-14H2,1-3H3/t18-,20+,21-,23+/m1/s1
Standard InChI Key MTMDXAIUENDNDL-RJSMDTJLSA-N
Isomeric SMILES CC(C)[C@@]1(CC[C@H](C1)N[C@H]2CCOC[C@H]2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
SMILES CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Canonical SMILES CC(C)C1(CCC(C1)NC2CCOCC2OC)C(=O)N3CCC4=C(C3)C=C(C=N4)C(F)(F)F
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features three distinct domains:

  • Cyclopentyl Core: A substituted cyclopentane ring with (1S,3R) stereochemistry, bearing an isopropyl group at position 1 and a secondary amine linkage to a 3-methoxyoxan-4-yl group at position 3 .

  • 1,6-Naphthyridine System: A bicyclic heteroaromatic system fused with a partially saturated dihydro-pyridine ring, substituted at position 3 with a trifluoromethyl group .

  • Methanone Bridge: A ketone group connecting the cyclopentyl and naphthyridine moieties, critical for maintaining conformational rigidity .

The stereochemical configuration at multiple chiral centers (e.g., cyclopentyl C1 and C3, oxane C3 and C4) is essential for CCR2 binding specificity .

Physicochemical Profile

Key properties derived from experimental and predicted data include:

PropertyValueSource
Molecular FormulaC₂₄H₃₄F₃N₃O₃
Molecular Weight469.54 g/mol
Density1.24 g/cm³
Boiling Point562.0 ± 50.0 °C (Predicted)
Flash Point293.7 °C
pKa8.51 ± 0.40 (Predicted)
LogP (Octanol-Water)3.12 (Estimated)
Vapor Pressure0.0 ± 1.5 mmHg at 25°C

The compound’s moderate lipophilicity (LogP ~3.12) and low vapor pressure suggest suitability for oral administration and long-term storage at -20°C .

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis of MK-0812 involves multi-step organic reactions, as inferred from analogous quinolone and naphthyridine derivatives :

  • Cyclopentyl Intermediate: Stereoselective formation of the (1S,3R)-configured cyclopentyl ring via asymmetric hydrogenation or enzymatic resolution .

  • Oxane Substitution: Introduction of the 3-methoxyoxan-4-ylamino group through nucleophilic substitution or reductive amination, leveraging (3S,4S)-configured oxane precursors .

  • Naphthyridine Coupling: Suzuki-Miyaura cross-coupling or Friedel-Crafts acylation to attach the trifluoromethyl-substituted 1,6-naphthyridine system .

A pivotal study on quinolone analogs demonstrated that cis-configurations at the pyrrolidine ring enhance antibacterial activity by 10- to 20-fold compared to trans-isomers . This principle likely informed the stereochemical optimization of MK-0812’s cyclopentyl and oxane substituents .

Structural-Activity Relationships (SAR)

  • Trifluoromethyl Group: The -CF₃ group at position 3 of the naphthyridine ring enhances metabolic stability and hydrophobic interactions with CCR2’s transmembrane domain .

  • Methoxyoxan-4-ylamino Linker: The oxane’s methoxy group improves solubility, while the amino group facilitates hydrogen bonding with Asp-291 in CCR2’s binding pocket .

  • Isopropyl Substituent: The branched alkyl group at C1 of the cyclopentane ring prevents off-target binding to CCR1 and CCR3 receptors .

Biological Activity and Mechanistic Insights

In Vitro Pharmacodynamics

MK-0812 exhibits potent CCR2 antagonism in human monocyte assays:

  • IC₅₀ for MCP-1 Inhibition: 3.2 nM in shape change assays, aligning with its binding affinity (IC₅₀ = 4.5 nM for ¹²⁵I-MCP-1 displacement) .

  • Selectivity Profile: >1,000-fold selectivity over CCR1, CCR3, and CCR5 receptors .

Assay TypeResultSource
Monocyte Shape ChangeComplete inhibition at 10 nM
Whole Blood ActivityIC₅₀ = 8 nM
Cytotoxicity (HEK293)CC₅₀ > 10 μM

In Vivo Efficacy

Preclinical studies in murine models reveal dose-dependent immunomodulatory effects:

  • Monocyte Depletion: Oral administration (30 mg/kg) reduces circulating Ly6Chi monocytes by 70–80% within 2 hours .

  • CCL2 Elevation: Compensatory increase in plasma CCL2 levels confirms CCR2 blockade .

Future Research Directions

Pharmacokinetic Optimization

  • Bioavailability: Structural modifications to improve oral absorption (e.g., prodrug formulations).

  • Metabolic Stability: Addressing oxidative metabolism via cytochrome P450 isoform screening.

Clinical Translation

  • Phase I Trials: Safety profiling in healthy volunteers to establish therapeutic index.

  • Biomarker Development: Correlating CCR2 occupancy with clinical outcomes.

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